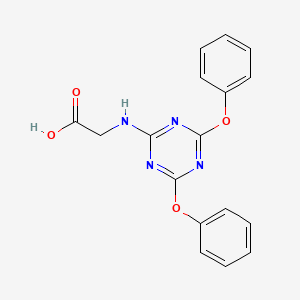
N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine" belongs to a class of chemicals that include triazine derivatives, known for their versatile applications in chemistry and material science. These compounds often serve as building blocks for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers due to their unique structural and functional properties.
Synthesis Analysis
The synthesis of related triazine derivatives typically involves multi-component reactions that allow for the introduction of various substituents into the triazine ring. For example, a method involves the condensation of diphenylphosphine, glyoxylic acid hydrate, and 2-aminopyrazine, demonstrating the versatility of triazine synthesis approaches (Soficheva et al., 2019).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray diffraction and NMR spectroscopy. These techniques provide insights into the crystallographic arrangement and molecular conformations, revealing the presence of specific substituents and their spatial orientation, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including cycloadditions, that enhance their utility in organic synthesis. For instance, silver-catalyzed [3 + 3] dipolar cycloaddition reactions have been used to access highly functionalized triazine derivatives, showcasing their reactivity towards forming complex molecules with potential applications in medicinal chemistry and material science (Chen et al., 2019).
科学的研究の応用
Detection of Dicarbonyl Intermediates
Research on the detection of dicarbonyl intermediates arising from the degradation of Amadori compounds highlights methodologies for identifying and quantifying reaction intermediates in complex chemical processes, such as the Maillard reaction. This study demonstrates techniques for trapping and analyzing unstable intermediates, which could be relevant for studying the reactivity and stability of "N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine" under various conditions (Hirsch, Mossine, & Feather, 1995).
Novel Synthesis Methods
The development of novel synthesis methods for enantiopure compounds via intramolecular [3 + 2] dipolar cycloaddition showcases the potential for creating structurally complex and stereochemically defined molecules from simpler precursors. Such methodologies may be applicable to synthesizing or modifying compounds like "N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine" for specific research applications (Pedrosa et al., 2002).
Corrosion Inhibition Properties
Investigations into the corrosion inhibition properties of triazine derivatives containing carboxylic acid and amine groups in acidic solutions reveal the potential for such compounds to act as protective agents against metal corrosion. This research area might provide insights into the utility of "N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine" in material science or industrial applications where corrosion resistance is critical (Yoo et al., 2013).
Fluorescence Properties and Antibacterial Activity
The synthesis and evaluation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters for their fluorescence properties and antibacterial activity demonstrate the potential for integrating specific functional groups into molecules to impart desirable biological and physical properties. Research in this domain may inform the design and application of "N-(4,6-diphenoxy-1,3,5-triazin-2-yl)glycine" in biomedical or material science fields (Girgis, Kalmouch, & Hosni, 2004).
特性
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14(23)11-18-15-19-16(24-12-7-3-1-4-8-12)21-17(20-15)25-13-9-5-2-6-10-13/h1-10H,11H2,(H,22,23)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJSTPHTCSSHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)
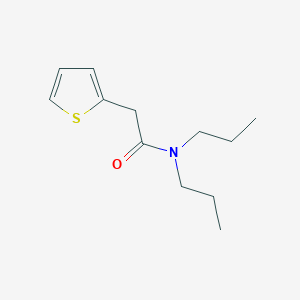
![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)
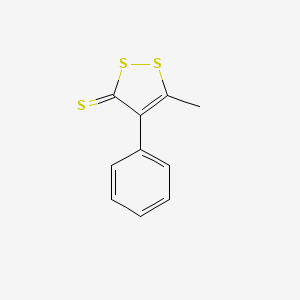
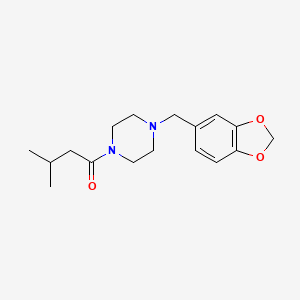

phosphinic acid](/img/structure/B5595561.png)
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)
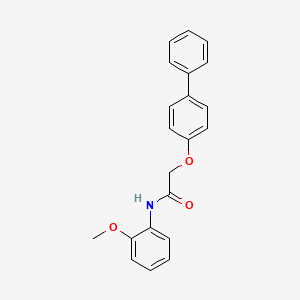

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)